molecular formula C40H56O4 B1255583 2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

Cat. No.: B1255583
M. Wt: 600.9 g/mol
InChI Key: YNNRPBRNWWIQPQ-OMSIYMKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,65’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol: is a complex organic compound belonging to the class of epoxycarotenols. It consists of a beta,beta-carotene backbone with epoxy groups at the 5,6- and 5’,8’-positions and hydroxyl groups at the 3 and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol typically involves the following steps:

    Starting Material: The synthesis begins with beta,beta-carotene.

    Epoxidation: The beta,beta-carotene undergoes epoxidation at the 5,6- and 5’,8’-positions using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Hydroxylation: The resulting diepoxy compound is then hydroxylated at the 3 and 3’ positions using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxy groups back to double bonds or hydroxyl groups.

    Substitution: The hydroxyl groups at the 3 and 3’ positions can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for esterification or etherification.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound to study the reactivity of epoxycarotenols.
  • Investigated for its potential as a precursor in the synthesis of other complex organic molecules.

Biology:

  • Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol involves its interaction with free radicals and reactive oxygen species (ROS). The compound acts as an antioxidant by donating electrons to neutralize these reactive species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA .

Comparison with Similar Compounds

    Luteoxanthin: Another epoxycarotenol with similar structural features but different epoxidation patterns.

    Cryptoxanthin: A carotenoid with a similar beta,beta-carotene backbone but without epoxy groups.

Uniqueness:

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

InChI

InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+

InChI Key

YNNRPBRNWWIQPQ-OMSIYMKDSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Reactant of Route 2
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Reactant of Route 3
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Reactant of Route 4
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Reactant of Route 5
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Reactant of Route 6
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

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